3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide
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Overview
Description
3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a naphthalene ring, a thiophene ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the propanamide group through a series of reactions involving amide bond formation. The thiophene and pyridine rings are then introduced through cross-coupling reactions, such as Suzuki or Stille coupling, under specific conditions involving palladium catalysts and appropriate ligands.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the aromatic rings or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: The compound could be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(naphthalen-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a different position of the thiophene ring.
3-(naphthalen-1-yl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.
3-(naphthalen-1-yl)-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)propanamide: Similar structure but with an additional pyridine ring.
Uniqueness
The uniqueness of 3-(naphthalen-1-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide lies in its specific combination of aromatic rings and the propanamide group, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-naphthalen-1-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS/c26-23(9-8-19-6-3-5-18-4-1-2-7-22(18)19)25-14-17-12-21(15-24-13-17)20-10-11-27-16-20/h1-7,10-13,15-16H,8-9,14H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWARLCYJAAWIQJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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